嘧啶芽酸甲酯

描述

Rational Design and Bioactive Conformation of Pyrimidinylthiobenzoates

Pyrimidinylthiobenzoates are a class of herbicides that target acetohydroxyacid synthase (AHAS), an enzyme crucial for branched-chain amino acid biosynthesis. A study explored the bioactive conformation of these compounds using a combination of molecular docking, comparative molecular field analysis (CoMFA), comparative molecular similarity indices analysis (CoMSIA), and density functional theory (DFT) calculations. The research identified conformation-R as the bioactive conformation and provided insights into the binding mode of pyrimidinylthiobenzoates with AHAS. This understanding led to the design and synthesis of six new derivatives, which demonstrated a strong correlation between experimental and predicted inhibitory values, validating the reliability of the 3D-QSAR models .

Influence of Methylated Pyrimidines on DNA Structure

Methylated pyrimidines have been shown to significantly influence the structure of DNA. Specifically, the presence of methylated pyrimidines stabilizes an "alternating B" conformation in poly(dA-dU).poly(dA-dU). This was determined by synthesizing analogous polynucleotides with varying amounts of methylated pyrimidines and analyzing their structure using 31P NMR spectroscopy in the presence of CsF .

Synthesis of Pyrimidine C-Nucleosides

The synthesis of four pyrimidine C-nucleosides, designed to mimic natural nucleosides dC and dU, was described. These derivatives can form two hydrogen bonds with complementary dG or dA residues. The synthesis involved a Heck-type palladium-mediated coupling reaction to form the key carbon-carbon bond between the heterocycle and the carbohydrate .

Synthesis of Pyrido[1,2-a]benzimidazoles

An efficient synthesis method for pyrido[1,2-a]benzimidazoles was developed through direct intramolecular aromatic C-H amination of N-aryl-2-aminopyridines. The reaction was cocatalyzed by copper(II) and iron(III) and carried out under a dioxygen atmosphere. This method produced a variety of pyrido[1,2-a]benzimidazoles with moderate to excellent yields. Mechanistic studies suggest a Cu(III)-catalyzed electrophilic aromatic substitution pathway, with iron(III) facilitating the formation of the electrophilic Cu(III) species .

Properties of Pyridine-Containing Polyimides

Two series of pyridine-containing aromatic diamine monomers were synthesized and used to create polyimides with varying properties. The study aimed to understand the structure-property relationships of these high-performance polymers. The resulting polyimides exhibited differences in solubility, thermal and mechanical properties, and crystallinity based on the sequence changes of the isomeric monomers .

Novel Polyimides from Pyridine-Bridged Aromatic Dianhydride

A new pyridine-bridged aromatic dianhydride monomer was synthesized and used to create a series of polyimides. These polymers showed good solubility, excellent thermal stability, and outstanding mechanical properties. The polyimides were predominantly amorphous, as revealed by wide-angle X-ray diffraction measurements .

Structure of 5-Hydroxy-2-methyl-2-(2-pyridinyl)hexahydro-1,3-pyrimidine

The synthesis and x-ray structure of 5-hydroxy-2-methyl-2-(2-pyridinyl)hexahydro-1,3-pyrimidine were reported. The compound was synthesized from 2-acetylpyridine and 1,3-diamino-2-hydroxypropane. The crystal structure analysis showed that the molecules adopt a chair form with equatorial -OH and -CH3 groups and axial pyridine substituents, with hydrogen bonding playing a significant role in the molecular packing .

科学研究应用

水稻种植中的除草剂功效和安全性:嘧啶芽酸甲酯已被研究其作为除草剂的有效性,特别是在水稻种植中。Jin Chun-lan (2010) 的研究表明,嘧啶芽酸甲酯在一定浓度下使用时,可以有效控制稗草的生长,而不会对水稻作物造成损害 金春兰(2010 年)。

预测稻田中的农药行为:该化合物已被纳入模拟模型中,用于预测稻田中的农药行为。Inao 等人 (2009) 的一项研究 引入了改进的模型,其中包括嘧啶芽酸甲酯的异构化和代谢途径,这有助于理解其在不同环境条件下的行为。

对农业土壤的环境影响:嘧啶芽酸甲酯在农业土壤中的环境行为已得到调查。Zhou 等人 (2021) 对嘧啶芽酸甲酯的吸附、降解和淋失进行了综合研究,发现它在富含有机质的土壤中具有高吸附亲和力和低迁移性,对地下水污染的风险较低。

残留检测的分析方法:已经使用液相色谱-串联质谱法开发了检测大米中嘧啶芽酸甲酯残留的方法。Qin 等人 (2017) 详细介绍了同时测定大米中嘧啶芽酸甲酯和双吡草酸钠的程序,表明其在食品安全和环境监测中的重要性。

水系统中的除草剂排放:已经分析了嘧啶芽酸甲酯从水稻田向水系统输送的情况。Sudo 等人 (2018) 研究了这种除草剂如何通过地表径流和渗流排放,提供了对其环境影响和农业中适当水管理重要性的见解。

安全和危害

未来方向

属性

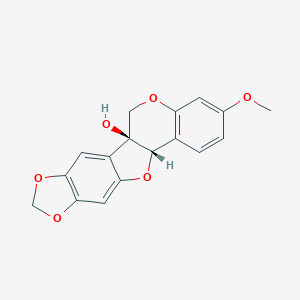

IUPAC Name |

methyl 2-(4,6-dimethoxypyrimidin-2-yl)oxy-6-[(Z)-N-methoxy-C-methylcarbonimidoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O6/c1-10(20-25-5)11-7-6-8-12(15(11)16(21)24-4)26-17-18-13(22-2)9-14(19-17)23-3/h6-9H,1-5H3/b20-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USSIUIGPBLPCDF-JMIUGGIZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NOC)C1=C(C(=CC=C1)OC2=NC(=CC(=N2)OC)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N/OC)/C1=C(C(=CC=C1)OC2=NC(=CC(=N2)OC)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201116751 | |

| Record name | Benzoic acid, 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-6-[(1Z)-1-(methoxyimino)ethyl]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201116751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyriminobac-methyl, (Z)- | |

CAS RN |

147411-70-9, 136191-64-5 | |

| Record name | Benzoic acid, 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-6-[(1Z)-1-(methoxyimino)ethyl]-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147411-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyriminobac-methyl, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147411709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-6-[(1Z)-1-(methoxyimino)ethyl]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201116751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-6-[1-(methoxyimino)ethyl]-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIMINOBAC-METHYL, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W2Q6I2HA5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(Phenanthro[9,10-d]oxazol-2-yl)phenyl isothiocyanate](/img/structure/B126553.png)

![5-[2-[(9H-fluoren-9-ylmethoxycarbonylamino)-(4-methylsulfinylphenyl)methyl]-5-methylsulfinylphenoxy]pentanoic acid](/img/structure/B126566.png)